2-(benzylsulfanyl)-N-(4-hydroxyquinazolin-2-yl)benzamide

Medicinal chemistry Structure–activity relationship Quinazoline benzamide

2-(benzylsulfanyl)-N-(4-hydroxyquinazolin-2-yl)benzamide (IUPAC: 2-benzylsulfanyl-N-(4-oxo-3H-quinazolin-2-yl)benzamide; molecular formula C₂₂H₁₇N₃O₂S; MW 387.5 g/mol) is a synthetic quinazoline–benzamide hybrid featuring a thioether bridge between a 2-sulfanylbenzamide fragment and the 4-hydroxyquinazoline core. The compound belongs to the broad structural class of quinazoline-linked benzamides, a scaffold family that has yielded potent histone deacetylase (HDAC) inhibitors and carbonic anhydrase (CA) inhibitors in published medicinal chemistry programs.

Molecular Formula C22H17N3O2S
Molecular Weight 387.5 g/mol
Cat. No. B6135355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylsulfanyl)-N-(4-hydroxyquinazolin-2-yl)benzamide
Molecular FormulaC22H17N3O2S
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=CC=CC=C2C(=O)NC3=NC4=CC=CC=C4C(=O)N3
InChIInChI=1S/C22H17N3O2S/c26-20-16-10-4-6-12-18(16)23-22(24-20)25-21(27)17-11-5-7-13-19(17)28-14-15-8-2-1-3-9-15/h1-13H,14H2,(H2,23,24,25,26,27)
InChIKeyZQZOGDPREZOMFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzylsulfanyl)-N-(4-hydroxyquinazolin-2-yl)benzamide for Screening and Medicinal Chemistry Sourcing


2-(benzylsulfanyl)-N-(4-hydroxyquinazolin-2-yl)benzamide (IUPAC: 2-benzylsulfanyl-N-(4-oxo-3H-quinazolin-2-yl)benzamide; molecular formula C₂₂H₁₇N₃O₂S; MW 387.5 g/mol) is a synthetic quinazoline–benzamide hybrid featuring a thioether bridge between a 2-sulfanylbenzamide fragment and the 4-hydroxyquinazoline core . The compound belongs to the broad structural class of quinazoline-linked benzamides, a scaffold family that has yielded potent histone deacetylase (HDAC) inhibitors and carbonic anhydrase (CA) inhibitors in published medicinal chemistry programs [1]. It is currently catalogued exclusively as a non‑therapeutic screening compound distributed for research use only .

Why Generic Substitution of 2-(Benzylsulfanyl)-N-(4-hydroxyquinazolin-2-yl)benzamide with Closest Analogs Introduces Uncontrolled Variability


Within the N-(4-hydroxyquinazolin-2-yl)benzamide series, even seemingly conservative replacements such as exchanging the benzylsulfanyl (BnS) group for methylsulfanyl (MeS) or altering the connectivity of the thioether linker produce profound, quantifiable shifts in target engagement and selectivity. Published SAR on related quinazoline–benzamide HDAC inhibitors demonstrates that the capping-group size, lipophilicity, and sulfur‑substitution pattern are critical drivers of isoform selectivity: modifications in this region have been shown to alter HDAC1 IC₅₀ values by >10‑fold and change the selectivity window against HDAC2 and HDAC6 [1]. Consequently, substituting the benzylsulfanyl‑bearing compound with a smaller‑chain or regioisomeric analog without independent verification is scientifically unjustified and creates uncontrolled variability in any biochemical or cellular assay.

2-(Benzylsulfanyl)-N-(4-hydroxyquinazolin-2-yl)benzamide: Quantitative Differentiation Evidence Against Closest Analogs


Thioether Substituent Size and Lipophilicity Differentiation vs. Methylsulfanyl Analog

In the closest purchasable analog, N-(4-hydroxyquinazolin-2-yl)-2-(methylsulfanyl)benzamide (CAS 708293-08-7), the S‑benzyl group is replaced by S‑methyl. This substitution reduces the calculated partition coefficient (cLogP) by approximately 1.5–2.0 log units and eliminates the π‑stacking potential of the terminal phenyl ring. In structurally analogous quinazoline‑benzamide HDAC inhibitor series, a difference of 1.5–2.0 log units in capping‑group cLogP has been associated with 5–20× shifts in HDAC isoform potency and altered cell‑based antiproliferative IC₅₀ values [1]. Direct head‑to‑head potency data for the target compound vs. its methylsulfanyl analog have not been published in the peer‑reviewed literature; the differentiation presented here represents a class‑level inference grounded in published SAR of the quinazoline‑benzamide scaffold [1].

Medicinal chemistry Structure–activity relationship Quinazoline benzamide

Quinazoline Core Tautomeric State and Hydrogen‑Bond Donor Capacity vs. 4‑Oxo‑2‑thioxo Analogs

The target compound exists in the 4‑hydroxyquinazoline (4‑oxo‑3H‑quinazoline) tautomeric form, providing a donor‑acceptor hydrogen‑bond motif at the C‑2 and C‑4 positions. In contrast, the 2‑sulfanylidene‑substituted analogs (e.g., N‑(4‑oxo‑2‑sulfanylidene‑1H‑quinazolin‑3‑yl)benzamide and related 2‑mercaptoquinazolinone derivatives) present a thioamide‑type NH donor at the 3‑position with a C=S acceptor, a distinct pharmacophoric arrangement that has been shown to alter carbonic anhydrase isoform selectivity profiles by >100‑fold in certain sub‑series [1]. No head‑to‑head bioactivity comparison between the target compound and 2‑sulfanylidene analogs has been published; the differentiation is inferred from the established structure–activity relationships of quinazoline scaffolds [1].

Medicinal chemistry Tautomerism Quinazoline

Regioisomeric Integrity of the Benzylsulfanyl Attachment vs. 4‑Sulfanyl‑Substituted Quinazoline Analogs

The target compound bears the benzylsulfanyl group on the benzamide phenyl ring (ortho to the carboxamide), connected via an amide bridge to the quinazoline C‑2 position. Regioisomeric placement of the benzylsulfanyl group directly on the quinazoline core (e.g., 4‑(benzylsulfanyl)quinazoline, CAS 6956‑67‑8) or dual substitution (2,4‑bis(benzylsulfanyl)quinazoline, CAS 490016‑72‑3) fundamentally alters the shape, electronic distribution, and hydrogen‑bonding capacity of the molecule. While no direct bioactivity comparison exists, scaffold‑hopping studies in quinazoline‑based kinase and HDAC inhibitors consistently show that moving a substituent from the pendant phenyl ring to the heterocyclic core can reduce potency by >50‑fold or completely abolish activity [1].

Medicinal chemistry Regioisomerism Quinazoline benzamide

Known Bioactivity Gap: No Published Quantitative Potency or Selectivity Data

A systematic search of PubMed, ChEMBL, BindingDB, PubChem, and Google Patents (conducted April 2026) confirms that no peer‑reviewed or patent‑derived quantitative bioactivity data (IC₅₀, Kᵢ, EC₅₀, % inhibition at a single concentration, or cellular activity) have been published for 2‑(benzylsulfanyl)-N‑(4‑hydroxyquinazolin‑2‑yl)benzamide. The ZINC15 entry ZINC15200513 likewise reports "no known activity for this compound" based on ChEMBL 20 [1]. This stands in contrast to structurally related quinazoline‑benzamide HDAC inhibitors for which detailed IC₅₀ values (e.g., compound 11a: HDAC1 IC₅₀ = 12 nM; HDAC2 IC₅₀ = 88 nM; HDAC6 IC₅₀ >10,000 nM) are publicly available [2]. Prospective users must therefore generate de novo potency and selectivity profiles rather than relying on pre‑existing comparative benchmarks.

Chemical biology Screening compound Data availability

Optimal Research and Procurement Application Scenarios for 2-(Benzylsulfanyl)-N-(4-hydroxyquinazolin-2-yl)benzamide


Hit‑to‑Lead Expansion of Quinazoline–Benzamide HDAC Inhibitor Series

This compound can serve as a capping‑group diversified intermediate for HDAC inhibitor SAR exploration. The benzylsulfanyl moiety introduces distinct lipophilicity and π‑stacking potential compared to the published methyl‑, methoxy‑, or halogen‑substituted capping groups in the quinazoline–benzamide HDAC1 inhibitor series [1]. Procurement is appropriate when the goal is to probe the upper size limit and aromatic character of the surface‑recognition cap, complementing existing analogs that have reported HDAC1 IC₅₀ values in the 10–500 nM range [1].

Carbonic Anhydrase Isoform Profiling of Thioether‑Linked Quinazoline Scaffolds

Given the established CA inhibitory activity of S‑substituted quinazoline‑4(3H)‑ones and quinazoline‑linked benzenesulfonamides [1], the target compound can be incorporated into CA I, II, IX, and XII screening panels. Its differentiation from the 2‑sulfanylidene subclass (Δ isoform selectivity ratios documented at >100‑fold [1]) makes it a useful probe for distinguishing oxo‑ vs. thioxo‑dependent CA binding modes.

Kinase Selectivity Panel Screening for Quinazoline‑Based Type II/III Binders

The quinazoline–benzamide hybrid architecture, with its extended conformation and multiple hydrogen‑bond donor/acceptor sites, aligns with pharmacophoric requirements for ATP‑competitive and allosteric kinase inhibitors. The compound is suitable as a screening library member for kinase selectivity panels (e.g., BTK, EGFR, or VEGFR families) where quinazoline cores have shown precedent activity [1], provided that users intend to generate primary potency data de novo.

Chemical Biology Probe Development Requiring Defined Regioisomeric and Tautomeric Integrity

For mechanism‑of‑action studies where structural precision is critical (e.g., photoaffinity labeling, target identification by chemical proteomics), the defined benzylsulfanyl ortho‑position on the benzamide ring and the 4‑hydroxyquinazoline tautomeric state provide unambiguous chemical identity. Procurement of this specific regioisomer ensures that interaction fingerprints identified in pull‑down or CETSA experiments are correctly attributed, avoiding the confounding effects of core‑substituted or 2‑thioxo analogs [1].

Quote Request

Request a Quote for 2-(benzylsulfanyl)-N-(4-hydroxyquinazolin-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.